Arctiin

Antiparasitic Aquaculture Lignan Bioactivity

Arctiin is a dibenzylbutyrolactone lignan glycoside and the primary glucoside of arctigenin. Its procurement value lies in its defined role as a stable, isolated prodrug—enabling precise dissection of metabolic activation pathways. Unlike arctigenin, arctiin requires intestinal bacterial hydrolysis for bioactivation, yielding distinct PK profiles. It is a 4.8-fold more potent UGT2B15 inhibitor, making it a superior tool for herb-drug interaction screening. Counter-intuitively, it shows superior efficacy at lower doses in respiratory models. Ideal as a pharmacopoeia reference standard and for investigating glycoside-to-aglycone pharmacology.

Molecular Formula C27H34O11
Molecular Weight 534.6 g/mol
CAS No. 20362-31-6
Cat. No. B1665604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArctiin
CAS20362-31-6
Synonymsarctiin
Molecular FormulaC27H34O11
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC
InChIInChI=1S/C27H34O11/c1-33-18-6-4-14(10-20(18)34-2)8-16-13-36-26(32)17(16)9-15-5-7-19(21(11-15)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22+,23+,24-,25+,27+/m0/s1
InChIKeyXOJVHLIYNSOZOO-SWOBOCGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arctiin (CAS 20362-31-6): An Evidence-Based Guide for Sourcing and Differentiating This Lignan Glycoside


Arctiin (CAS 20362-31-6) is a dibenzylbutyrolactone-type lignan glycoside and the primary glucoside of arctigenin, found abundantly in the seeds of Arctium lappa L. (burdock) and Forsythia species [1]. As a prominent bioactive constituent listed alongside arctigenin as chemical markers for Fructus Arctii in the Chinese Pharmacopoeia, arctiin is widely used in research for its anti-inflammatory, antiviral, and anticancer properties [2]. However, its procurement value is not in its potency but in its defined role as a stable, isolated precursor and a distinct molecular tool, enabling researchers to precisely dissect metabolic activation pathways and compare the intrinsic activity of a glycoside versus its aglycone.

Why Arctiin Cannot Be Substituted by Its Closest Analogs Like Arctigenin or Other Lignans


The assumption that arctiin, arctigenin, or other structurally similar dibenzylbutyrolactone lignans are interchangeable for research is invalidated by distinct evidence across multiple functional dimensions. The most critical differentiator is the metabolic relationship: arctiin is a prodrug glycoside that requires hydrolysis by intestinal bacteria to form the active metabolite arctigenin, resulting in profoundly different pharmacokinetic (PK) profiles [1]. Consequently, direct comparisons consistently show that while arctigenin is the potent bioactive entity in most in vitro and in vivo models, arctiin often exhibits negligible or significantly lower activity [2]. Moreover, their distinct molecular structures lead to differential interactions with drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs), where arctiin shows a stronger potential for herb-drug interactions than its aglycone [3]. These critical differences in pharmacology and metabolism mean that substituting one for the other compromises experimental validity and can lead to erroneous conclusions.

Procurement-Relevant Differentiation of Arctiin: A Quantitative Head-to-Head Comparison


Differential Antiparasitic Potency: Arctiin vs. Arctigenin in a Dactylogyrus intermedius Model

In a head-to-head comparison against the monogenean parasite Dactylogyrus intermedius, a major pathogen in aquaculture, arctigenin was found to be 5.7 times more potent than arctiin. This significant difference in median effective concentration (EC50) highlights that for direct antiparasitic activity, arctiin is not a substitute for its aglycone [1].

Antiparasitic Aquaculture Lignan Bioactivity

Differential In Vivo Efficacy in Inflammatory Bowel Disease: Arctiin Lacks the Potent Anti-Colitic Activity of Arctigenin

A comparative in vivo study in a DSS-induced colitis mouse model directly compared the therapeutic effects of arctiin and arctigenin. The study concluded that arctigenin, but not arctiin, significantly reduced key disease markers, including loss of body weight, disease activity index (DAI), and histological damage in the colon [1]. This indicates that the glycoside arctiin is inactive in this specific in vivo inflammatory context without metabolic conversion.

Anti-inflammatory Inflammatory Bowel Disease In Vivo Efficacy

Contrasting Pharmacokinetic Profiles: Arctiin is Primarily a Prodrug with Low Systemic Exposure

A pharmacokinetic study in rats revealed the prodrug nature of arctiin. After oral administration of arctiin, the systemic exposure (AUC₀₋ₜ) of its active metabolite, arctigenin, was significantly larger than that of the parent compound arctiin [1]. This confirms that arctiin is rapidly and extensively metabolized, and its in vivo effects are largely mediated by arctigenin. For research requiring direct exposure to the parent glycoside, this metabolic liability is a critical differentiator.

Pharmacokinetics Prodrug Metabolism AUC Comparison

Stronger Inhibition of Drug-Metabolizing Enzyme (UGT2B15) by Arctiin: A Differentiated Herb-Drug Interaction Risk Profile

A comparative study on the inhibition of UDP-glucuronosyltransferase (UGT) isoforms revealed that arctiin is a significantly more potent inhibitor of UGT2B15 than its metabolite arctigenin. The inhibition constant (Kᵢ) for arctiin was 16.0 µM, which is 4.8-fold lower (i.e., more potent) than the Kᵢ of 76.7 µM for arctigenin [1]. Furthermore, based on in vivo plasma concentrations, the calculated [I]/Kᵢ ratio for arctiin was 0.3, indicating a medium potential for clinical drug-drug interactions, whereas the ratio for arctigenin was 0.007, suggesting a low potential [1].

Herb-Drug Interaction UGT Inhibition Drug Metabolism Safety Pharmacology

Lower Plasma Protein Binding of Arctiin Compared to Arctigenin: Implications for Free Fraction and Distribution

An ultrafiltration study determined that arctiin exhibits moderate plasma protein binding, which is significantly lower than the very high binding observed for its aglycone, arctigenin. In rat plasma, the binding rates for arctiin ranged from 71.2% to 78.2% across tested concentrations, while arctigenin's binding was consistently above 96% [1]. This difference in the bound fraction directly impacts the free drug concentration available for tissue distribution and clearance.

Pharmacokinetics Plasma Protein Binding Drug Distribution

Differential Efficacy in an In Vivo Asthma Model: Arctiin Shows Superior Potency to Arctigenin at Lower Dose

In a rare exception to the general trend, a comparative study in an ovalbumin-sensitized guinea-pig model of asthma found arctiin to be effective at a lower dose than arctigenin. Arctiin at 12.5 mg/kg significantly decreased specific airway resistance (sRaw) by 51.83% in the immediate-phase response (IAR) and 47.41% in the late-phase response (LAR) [1]. In contrast, arctigenin required a higher dose of 25 mg/kg to achieve a significant effect [1]. This highlights a context-dependent advantage where arctiin, not its aglycone, is the more potent agent.

Antiasthmatic In Vivo Pharmacology Dose-Response

High-Value Application Scenarios for Arctiin Based on Verified Differential Evidence


Studying Prodrug Activation and Pharmacokinetics of Lignan Glycosides

Arctiin is an ideal model compound for investigating the in vivo metabolism and activation of plant glycosides. As established by the comparative pharmacokinetic evidence [1], orally administered arctiin is rapidly converted to arctigenin, its active aglycone. Researchers in pharmacology and natural product chemistry can leverage arctiin to study the role of intestinal microflora in drug activation, the impact of glycosylation on bioavailability, and to develop and validate analytical methods (e.g., LC-MS) for simultaneous quantification of a prodrug and its metabolite.

Investigating Herb-Drug Interaction (HDI) Mechanisms

Arctiin should be the compound of choice for research focused on herb-drug interactions mediated by UGT enzymes. The direct evidence of its 4.8-fold more potent inhibition of UGT2B15 compared to arctigenin [2], combined with its medium in vivo interaction potential, makes it a valuable positive control or tool compound for screening new chemical entities or other natural products for their potential to inhibit glucuronidation and alter the clearance of co-administered drugs.

Exploring Antiasthmatic Mechanisms in Respiratory Models

For scientists working on novel treatments for asthma and allergic airway diseases, arctiin is a relevant compound to source. The counter-intuitive evidence from an in vivo guinea-pig model shows arctiin is effective at a lower dose (12.5 mg/kg) than arctigenin (25 mg/kg) in reducing airway resistance [3]. This makes arctiin a potent and specific agent for investigating non-inflammatory or immediate-phase mechanisms in respiratory pharmacology, distinct from the broader anti-inflammatory profile of its metabolite.

Pharmacopeial Quality Control and Standardization of Herbal Products

Arctiin is a specific chemical marker for the quality control of medicinal plants like Fructus Arctii and Forsythiae Fructus. Its distinct chemical identity and stability make it suitable for HPLC method development and validation, such as the method optimized to meet European Pharmacopoeia requirements [4]. Analytical laboratories and herbal product manufacturers can use high-purity arctiin as a reference standard for authenticating raw materials and ensuring batch-to-batch consistency of extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arctiin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.